molecular formula C7H2N2O5S2 B14519834 4,6-Dinitro-2H-1,3-benzodithiol-2-one CAS No. 62558-17-2

4,6-Dinitro-2H-1,3-benzodithiol-2-one

Cat. No.: B14519834
CAS No.: 62558-17-2
M. Wt: 258.2 g/mol
InChI Key: SQEMNQKQKGXCKX-UHFFFAOYSA-N
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Description

4,6-Dinitro-2H-1,3-benzodithiol-2-one is a chemical compound with the molecular formula C7H4N2O5S2 It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-2H-1,3-benzodithiol-2-one typically involves the nitration of 2H-1,3-benzodithiol-2-one. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the dinitro derivative as the major product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodithiol derivatives.

Scientific Research Applications

4,6-Dinitro-2H-1,3-benzodithiol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2H-1,3-benzodithiol-2-one involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3H-1,2-Benzodithiol-3-one: A related compound with similar sulfur-containing heterocyclic structure.

    4,6-Dinitro-2,1,3-benzothiadiazole: Another dinitro compound with a different heterocyclic framework.

Properties

CAS No.

62558-17-2

Molecular Formula

C7H2N2O5S2

Molecular Weight

258.2 g/mol

IUPAC Name

4,6-dinitro-1,3-benzodithiol-2-one

InChI

InChI=1S/C7H2N2O5S2/c10-7-15-5-2-3(8(11)12)1-4(9(13)14)6(5)16-7/h1-2H

InChI Key

SQEMNQKQKGXCKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])SC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

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